8-Chloro-6-(trifluoromethyl)chroman-4-one
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Overview
Description
8-Chloro-6-(trifluoromethyl)chroman-4-one is a chemical compound with the molecular formula C10H6ClF3O2. It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 6th position on the chroman-4-one framework .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)chroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-(allyloxy)benzaldehydes and cyclopropanols in the presence of a silver catalyst and an oxidant like sodium persulfate (Na2S2O8) in a solvent mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted chromanones.
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)chroman-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 6-Chloro-8-(trifluoromethyl)chroman-4-one
- 8-(Trifluoromethyl)chroman-4-one
- 6-Chloro-8-(methyl)chroman-4-one
Comparison: 8-Chloro-6-(trifluoromethyl)chroman-4-one is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C10H6ClF3O2 |
---|---|
Molecular Weight |
250.60 g/mol |
IUPAC Name |
8-chloro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4H,1-2H2 |
InChI Key |
IPPLTFQYRGQSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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